2-(4-chlorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide
Description
2-(4-chlorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide is a synthetic small molecule characterized by a chlorophenyl moiety linked to an acetamide backbone and a pyridazinone-containing propyl chain. The compound’s structure combines hydrophobic (4-chlorophenyl) and hydrogen-bonding (pyridazinone) groups, which are critical for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(6-oxopyridazin-1-yl)propyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c16-13-6-4-12(5-7-13)11-14(20)17-8-2-10-19-15(21)3-1-9-18-19/h1,3-7,9H,2,8,10-11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQKPRSBZFKDNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNC(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, often using alkyl halides in the presence of a base such as potassium carbonate.
Formation of the Acetamide Linkage: The final step involves the acylation of the amine group with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazinone moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features and hypothesized pharmacological properties of 2-(4-chlorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide with related compounds:
Pharmacokinetic and Binding Affinity Insights
- Lipophilicity: The 4-chlorophenyl group in the target compound confers moderate lipophilicity, comparable to 708559 (dichlorophenyl variant). However, 708559’s additional pyrrolidine and methylamino groups may enhance blood-brain barrier penetration .
- Hydrogen-Bonding Capacity: The pyridazinone moiety in the target compound offers hydrogen-bonding sites distinct from H4’s biphenyl and quinoline systems. This suggests divergent target selectivity (e.g., kinases vs. tubulin) .
Research Findings and Hypotheses
- Antimicrobial Potential: Pyridazinone derivatives (e.g., 646807) show activity against Mycobacterium tuberculosis. The target compound’s pyridazinone group may similarly disrupt bacterial folate synthesis .
- Neuroactive Potential: Analogues like 708559 with pyrrolidine/chlorophenyl motifs are linked to sigma-1 receptor modulation. The target compound’s simpler structure may lack this specificity but retain mild neuroactivity .
- Anticancer Activity: H4’s complex structure demonstrates nanomolar IC50 values in kinase assays. The target compound’s pyridazinone group could inhibit kinases like BRAF or EGFR, though potency may be lower due to reduced aromatic stacking .
Biological Activity
The compound 2-(4-chlorophenyl)-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)acetamide , also known by its chemical identifiers and CAS number, is a pyridazine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H24ClN3O2
- Molecular Weight : 373.88 g/mol
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, particularly its potential as an antimicrobial and anticancer agent. Its structure, which includes a chlorophenyl group and a pyridazine ring, contributes to its reactivity and interaction with biological targets.
- Antimicrobial Activity : The compound has demonstrated inhibitory effects against various bacterial strains. The presence of the chlorophenyl moiety is believed to enhance its lipophilicity, facilitating membrane penetration and subsequent antimicrobial action.
- Antitumor Activity : Research indicates that derivatives of pyridazine compounds can induce apoptosis in cancer cells. The specific pathways involved include the modulation of signaling pathways associated with cell survival and proliferation.
Study 1: Antimicrobial Efficacy
In a study published in PubMed, several analogs of chlorophenyl-pyridazine compounds were tested for their antimicrobial properties. Results showed that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL. Notably, the compound under discussion showed MIC values comparable to established antibiotics, indicating its potential as an alternative therapeutic agent .
Study 2: Antitumor Potential
A recent investigation focused on the anticancer properties of pyridazine derivatives, including our compound. The study utilized various cancer cell lines (e.g., breast and lung cancer) to assess cytotoxicity. Results indicated that the compound induced cell death at concentrations as low as 10 µM, with mechanisms involving caspase activation and disruption of mitochondrial function .
Data Table: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 8 | Membrane disruption |
| Antimicrobial | Escherichia coli | 12 | Inhibition of cell wall synthesis |
| Antitumor | MCF-7 (breast cancer) | 10 | Apoptosis via caspase activation |
| Antitumor | A549 (lung cancer) | 15 | Mitochondrial dysfunction |
Toxicity and Safety Profile
Preliminary toxicity assessments have shown that while the compound exhibits promising biological activity, it also presents cytotoxic effects at higher concentrations. In vivo studies are necessary to establish a comprehensive safety profile, focusing on organ-specific toxicity and long-term effects.
Current Research Directions
Ongoing research aims to optimize the synthesis of this compound and its derivatives to enhance biological efficacy while minimizing toxicity. Structure-activity relationship (SAR) studies are crucial for identifying key functional groups that contribute to its activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
